2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde
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Overview
Description
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound’s structure includes a tert-butyldimethylsilyl group, which provides stability and reactivity, making it valuable in synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with phenylacetaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetic acid.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylethanol.
Substitution: Formation of various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. These properties make it a valuable reagent in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 2-[(Tert-butyldimethylsilyl)oxy]ethylamine
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its analogs. This makes it particularly useful in the synthesis of aromatic compounds and complex organic molecules .
Properties
Molecular Formula |
C14H22O2Si |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-11,13H,1-5H3 |
InChI Key |
YDSRFKLJZYYNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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